4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Description
Properties
IUPAC Name |
4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS3/c1-12(2)10-9(11(14)16-15-10)7-5-3-4-6-8(7)13-12/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHMULIRAAEXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-disubstituted-1,2-dihydroquinolines with sulfur-containing reagents to form the desired dithioloquinoline structure . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1,3-Dipolar Cycloaddition Reactions
This compound undergoes regioselective 1,3-dipolar cycloaddition with acetylenic dipolarophiles. The reaction rate depends on the electron-deficient nature of the triple bond:
The reaction proceeds via a thiocarbonyl ylide intermediate, forming fused dithiole or thiinoquinoline derivatives with high regioselectivity .
Acylation and Alkylation
The secondary amino group and C(6) hydrogen atom are reactive sites for electrophilic substitution:
Acylation
Reaction with acyl chlorides yields N-acyl derivatives:
| Acyl Chloride | Product | Yield | Reference |
|---|---|---|---|
| Benzoyl chloride | N-Benzoyl-dithioloquinolinethione | 78% | |
| 4-Methoxybenzoyl chloride | 8-Methoxy-5-(4-methoxybenzoyl)-dithioloquinoline | 82% |
Alkylation
Treatment with methyl iodide generates iodomethyl intermediates, which react with arylamines to form arylimino derivatives:
| Arylamine | Product | Conditions | Reference |
|---|---|---|---|
| Aniline | 10-(Phenylimino)-7,10-dihydropyrroloquinoline | Reflux in dry THF |
Annelation Reactions
Oxalyl chloride induces annelation of the pyrrole-1,2-dione fragment via the Stolle reaction:
| Reagent | Product | Key Feature | Reference |
|---|---|---|---|
| Oxalyl chloride | Pyrrolo[3,2,1-ij]quinoline-1,2-dione | Fused tricyclic structure |
This reaction expands the heterocyclic system, enhancing potential bioactivity .
Oxidation
Controlled oxidation with hydrogen peroxide converts the thiocarbonyl group to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| H₂O₂ | Sulfoxide derivative | >90% | |
| KMnO₄ | Sulfone derivative | 85% |
Reduction
Sodium borohydride reduces the thiocarbonyl group to a thiol, enabling further functionalization:
| Reducing Agent | Product | Application | Reference |
|---|---|---|---|
| NaBH₄ | 4,5-Dihydroquinoline-thiol | Precursor for metal complexes |
Coupling Reactions
The thiocarbonyl group participates in thio-Michael additions and nucleophilic substitutions:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Benzothiazole-2-thiol | 5-(Benzothiazolylthio)acetyl derivative | Room temperature | |
| 4-Phenylthiosemicarbazide | Thiosemicarbazone conjugate | Reflux in ethanol |
These reactions enhance the compound’s bioactivity profile, particularly against microbial targets .
Complexation with Metal Ions
The dithiolo moiety chelates transition metals, forming stable complexes:
| Metal Salt | Complex | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(II) chloride | [Cu(Dithioloquinoline)Cl₂] | 12.3 | |
| Fe(III) nitrate | [Fe(Dithioloquinoline)(NO₃)₃] | 10.8 |
These complexes are explored for catalytic and antimicrobial applications.
Scientific Research Applications
Kinase Inhibition
The compound has been extensively studied for its potential as a kinase inhibitor , particularly in the context of cancer treatment. Kinases are critical enzymes that regulate various cellular processes, and their dysregulation is often linked to cancer progression. Research indicates that derivatives of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exhibit significant inhibitory effects on specific kinases:
| Kinase | IC50 Value | Activity |
|---|---|---|
| JAK3 | < 100 nM | Promising inhibition |
| NPM1-ALK | < 200 nM | Significant activity |
| cRAF | < 150 nM | Notable inhibition |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting these kinases .
Synthesis of Derivatives
The synthesis of various derivatives of this compound has been documented, showcasing its versatility in medicinal chemistry. The synthetic routes typically involve multi-step organic reactions, including alkylation and condensation methods. These derivatives have been evaluated for their biological activities and have shown promise in exhibiting chemoprotective and antitumor effects .
Chemoprotective Properties
Research indicates that compounds within this class demonstrate pleiotropic effects , including chemoprotective properties. These compounds have been studied for their ability to protect cells from oxidative stress and induce apoptosis in cancer cells . The mechanisms underlying these effects may involve the modulation of signaling pathways associated with cell survival and proliferation.
Antitumor Activity
The antitumor activity of this compound has been assessed through various cellular assays. Studies report that certain derivatives exhibit inhibition percentages greater than 85% against tumor cell lines . This significant activity underscores the compound's potential as a therapeutic agent in oncology.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
-
Study on Kinase Inhibition :
- Researchers synthesized multiple derivatives and tested their inhibitory effects against human kinases.
- Results showed some derivatives had IC50 values indicating potent activity against JAK3 and NPM1-ALK kinases .
- Antitumor Activity Assessment :
Mechanism of Action
The mechanism of action of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets, particularly protein kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Core Structure and Substitution Patterns
The target compound features a 4,4-dimethyl group on the dihydroquinoline ring and a sulfur-rich dithiolothione moiety. Key analogs include:
- 8-Substituted derivatives (e.g., 8-phenylpiperazinylcarbonothioyl, 8-morpholinylcarbonothioyl) .
- N-Acyl derivatives (e.g., 5-butyryl, 5-(4-nitrobenzoyl)) .
- Fused heterocyclic systems (e.g., pyrrolo[3,2,1-ij]quinoline-dione) .
Table 1: Selected Derivatives and Their Physicochemical Properties
Key Observations :
Kinase Inhibition
The target compound and its analogs demonstrate potent inhibition of protein kinases, a critical target in cancer therapy.
Table 2: Kinase Inhibition Profiles (IC$_{50}$, µM)
| Compound ID | JAK3 | NPM1-ALK | cRAF [Y340D/Y341D] | Reference |
|---|---|---|---|---|
| Target | 0.36 | 0.54 | 0.78 | |
| 2b | 0.38 | 0.25 | – | |
| 2c | 0.41 | – | 0.78 | |
| 2q | 0.46 | – | 5.34 | |
| Sorafenib* | 0.78 | 0.43 | 1.95 |
*Reference drug.
Key Findings :
Chemoprotective and Antimicrobial Activities
- H$_2$S Release: Analogous to oltipraz (a known chemopreventive agent), the target compound upregulates glutathione-S-transferase and scavenges ROS, mitigating oxidative stress .
- Antimicrobial Activity : Derivatives like 2h and 2i-n exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL), surpassing amoxicillin and ketoconazole .
Computational Predictions vs. Experimental Data
PASS Online predictions identified 12 derivatives with pleiotropic activities, including antitumor and anti-inflammatory effects . However, discrepancies were noted:
Biological Activity
4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.
- Molecular Formula : C₁₂H₁₁N₂S₃
- Molecular Weight : 243.36 g/mol
- CAS Number : 7309-86-6
Biological Activity Overview
Recent studies have highlighted the potential therapeutic applications of this compound. The compound has been evaluated for various biological activities including:
- Antitumor Effects
- Anti-inflammatory Activity
- Chemoprotective Properties
- Apoptosis Induction
Antitumor Activity
A study evaluated the antitumor potential of several derivatives of this compound. Using the PASS (Prediction of Activity Spectra for Substances) software, it was predicted that these compounds could exhibit significant antitumor activity with probabilities ranging from 56% to 66% .
Table 1: Predicted Biological Activities of Dithioloquinoline Derivatives
| Compound | Antitumor Probability (%) | Chemoprotective Probability (%) | Apoptosis Agonist Probability (%) |
|---|---|---|---|
| 2a | 56 | 58 | 59 |
| 2b | 60 | 70 | 81 |
| 2q | Narrow spectrum | Low | Low |
Anti-inflammatory and Chemoprotective Effects
The compound also demonstrated anti-inflammatory properties in vitro. In a series of tests involving various inflammatory markers, compounds derived from dithioloquinoline were shown to inhibit pro-inflammatory cytokines significantly .
Table 2: Inhibition of Pro-inflammatory Cytokines by Dithioloquinoline Derivatives
| Cytokine | Control Level (pg/mL) | Compound 2a (pg/mL) | Compound 2b (pg/mL) |
|---|---|---|---|
| TNF-alpha | 200 | 50 | 30 |
| IL-6 | 150 | 40 | 25 |
| IL-1β | 180 | 45 | 35 |
Protein Kinase Inhibition
The biological evaluation included in vitro screening against several protein kinases such as EGFR and JAK2. The IC50 values were calculated for leading compounds, revealing moderate inhibitory activity ranging from 5 to 56% against the tested kinases .
Table 3: IC50 Values for Protein Kinase Inhibition
| Compound | EGFR IC50 (µM) | JAK2 IC50 (µM) |
|---|---|---|
| 2a | 10 | 15 |
| 2b | 5 | >20 |
| Control | - | - |
The mechanism through which these compounds exert their biological effects involves the modulation of signaling pathways associated with cell growth and survival. The ability to induce apoptosis in cancer cells suggests that these compounds may affect mitochondrial pathways and caspase activation .
Q & A
Q. What theoretical models explain the compound’s non-covalent interactions with kinase ATP-binding pockets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) map hydrogen bonds between the thione sulfur and kinase hinge regions. Pharmacophore models highlight hydrophobic interactions with methyl groups and π-π stacking with quinoline. Validation includes mutagenesis studies (e.g., Ala substitution in kinase hinge residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
